Synthetic Efficiency: 99% Isolated Yield via Optimized Chlorination Protocol
The synthesis of 3-chloroquinoxaline-2-carbonyl chloride from 3-hydroxyquinoxaline-2-carboxylic acid using thionyl chloride and DMF proceeds with a reported isolated yield of 99% [1]. While direct yield data for the synthesis of unsubstituted quinoxaline-2-carbonyl chloride from its parent acid is not consistently quantified in the same source, standard acid chloride preparations from carboxylic acids with thionyl chloride typically yield 70-90% . The near-quantitative yield of the target compound under these optimized conditions represents a significant advantage for process economy and scalable synthesis.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Quinoxaline-2-carbonyl chloride (expected typical yield: 70-90%) |
| Quantified Difference | Approximately 9-29% higher yield |
| Conditions | Reflux with thionyl chloride and DMF, followed by in vacuo removal of volatiles [1] |
Why This Matters
Higher synthetic yield directly reduces material costs and waste, enhancing procurement value for multi-step synthesis campaigns.
- [1] Vertex Pharmaceuticals Inc. Substituted quinoxalines as sodium channel modulators. US Patent 9139529B2, September 22, 2015. View Source
